1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione
Overview
Description
1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione is an organic compound with the molecular formula C11H9F3O2. It is known for its unique trifluoromethyl group attached to a phenyl ring, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione can be synthesized through the condensation of benzoyl chloride with trifluoroacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as Grignard reagents or organolithium compounds facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione is utilized in multiple research fields:
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or activator in various biochemical pathways .
Comparison with Similar Compounds
- 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
- 1-(3-Trifluoromethyl-phenyl)-butane-1,3-dione
- 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione
Uniqueness: 1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione stands out due to its specific trifluoromethyl substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring high reactivity and stability .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]butane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7(15)5-10(16)8-3-2-4-9(6-8)11(12,13)14/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXWMOJBLYOVJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601031 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55655-84-0 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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